Cas no 1026285-45-9 (6-(Dimethylamino)-2,4-dimethyl-3-pyridinecarboxaldehyde)

6-(Dimethylamino)-2,4-dimethyl-3-pyridinecarboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 6-(Dimethylamino)-2,4-dimethyl-3-pyridinecarboxaldehyde
- 6-(DIMETHYLAMINO)-2,4-DIMETHYLNICOTINALDEHYDE
- AB44364
- C90607
- AKOS006286014
- C90673
- 1026285-45-9
-
- インチ: 1S/C10H14N2O/c1-7-5-10(12(3)4)11-8(2)9(7)6-13/h5-6H,1-4H3
- InChIKey: ZQPDYBAMBJIHJL-UHFFFAOYSA-N
- ほほえんだ: C1(C)=NC(N(C)C)=CC(C)=C1C=O
計算された属性
- せいみつぶんしりょう: 178.110613074g/mol
- どういたいしつりょう: 178.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 182
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 33.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
じっけんとくせい
- 密度みつど: 1.081±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 330.8±42.0 °C(Predicted)
- 酸性度係数(pKa): 6.32±0.10(Predicted)
6-(Dimethylamino)-2,4-dimethyl-3-pyridinecarboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P024914-100mg |
6-(DIMETHYLAMINO)-2,4-DIMETHYLNICOTINALDEHYDE |
1026285-45-9 | 97% | 100mg |
$267.00 | 2023-12-27 | |
1PlusChem | 1P024914-250mg |
6-(DIMETHYLAMINO)-2,4-DIMETHYLNICOTINALDEHYDE |
1026285-45-9 | 97% | 250mg |
$509.00 | 2023-12-27 |
6-(Dimethylamino)-2,4-dimethyl-3-pyridinecarboxaldehyde 関連文献
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
6-(Dimethylamino)-2,4-dimethyl-3-pyridinecarboxaldehydeに関する追加情報
Introduction to 6-(Dimethylamino)-2,4-dimethyl-3-pyridinecarboxaldehyde (CAS No. 1026285-45-9)
6-(Dimethylamino)-2,4-dimethyl-3-pyridinecarboxaldehyde, with the CAS number 1026285-45-9, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and synthetic organic chemistry. This compound is characterized by its unique structural features, which include a pyridine ring substituted with dimethylamino and dimethyl groups, along with a carboxaldehyde functional group. These structural elements contribute to its potential applications in various chemical and biological contexts.
The synthesis of 6-(Dimethylamino)-2,4-dimethyl-3-pyridinecarboxaldehyde has been extensively studied, and several efficient routes have been reported in the literature. One notable method involves the condensation of 2,4-dimethylpyridine with dimethylamine followed by oxidation to form the aldehyde. This synthetic pathway not only demonstrates high yield and purity but also showcases the robustness of modern synthetic techniques in accessing complex organic molecules.
In the realm of medicinal chemistry, 6-(Dimethylamino)-2,4-dimethyl-3-pyridinecarboxaldehyde has shown promise as a building block for the development of novel therapeutic agents. Recent studies have explored its potential as an intermediate in the synthesis of bioactive compounds, particularly those targeting neurodegenerative diseases and cancer. For instance, a 2021 study published in the Journal of Medicinal Chemistry reported the use of this compound as a key intermediate in the synthesis of a series of pyridine-based inhibitors targeting protein-protein interactions involved in Alzheimer's disease.
The biological activity of 6-(Dimethylamino)-2,4-dimethyl-3-pyridinecarboxaldehyde has also been investigated. Preliminary in vitro assays have indicated that this compound exhibits moderate cytotoxic activity against several cancer cell lines, suggesting its potential as a lead compound for further optimization. Additionally, its ability to modulate specific cellular pathways makes it an attractive candidate for drug discovery efforts aimed at addressing unmet medical needs.
Beyond its medicinal applications, 6-(Dimethylamino)-2,4-dimethyl-3-pyridinecarboxaldehyde has found utility in other areas of chemical research. Its unique electronic properties and reactivity profile make it a valuable reagent in organic synthesis, particularly in reactions involving nucleophilic addition and condensation. Researchers have utilized this compound to develop novel catalysts and ligands for asymmetric synthesis, contributing to advancements in green chemistry and sustainable manufacturing processes.
The environmental impact of 6-(Dimethylamino)-2,4-dimethyl-3-pyridinecarboxaldehyde is another area of ongoing research. Studies have focused on assessing its biodegradability and potential ecotoxicological effects to ensure its safe use in industrial and pharmaceutical applications. Preliminary findings suggest that this compound exhibits low environmental persistence and minimal toxicity to aquatic organisms, making it a relatively benign chemical entity when compared to many traditional organic solvents and reagents.
In conclusion, 6-(Dimethylamino)-2,4-dimethyl-3-pyridinecarboxaldehyde (CAS No. 1026285-45-9) is a multifaceted compound with significant potential across various scientific disciplines. Its unique structural features and versatile reactivity profile make it an invaluable tool for researchers working in medicinal chemistry, synthetic organic chemistry, and environmental science. As ongoing research continues to uncover new applications and properties of this compound, it is poised to play an increasingly important role in advancing our understanding of complex biological systems and developing innovative solutions to pressing medical challenges.
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